molecular formula C18H20N4O2 B5831174 2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No. B5831174
M. Wt: 324.4 g/mol
InChI Key: HSDNQXAHOKKGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

TAK-659 targets several key signaling pathways involved in B-cell activation and proliferation, including the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways. By inhibiting these pathways, TAK-659 can prevent the growth and survival of B-cell tumors.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell activation and proliferation, the induction of apoptosis (programmed cell death) in B-cells, and the suppression of cytokine production. These effects make TAK-659 a promising candidate for the treatment of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 for lab experiments is its specificity for B-cell signaling pathways. This specificity allows researchers to study the effects of TAK-659 on B-cells without affecting other cell types. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for the study of TAK-659, including the development of more potent and selective inhibitors of B-cell signaling pathways, the exploration of combination therapies for B-cell malignancies, and the investigation of TAK-659 in other types of cancer. Additionally, further research is needed to understand the long-term effects of TAK-659 on B-cell function and immune system function.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 4-methoxyphenylacetic acid with 1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-amine to form the intermediate compound. The intermediate is then reacted with acetyl chloride to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity.

Scientific Research Applications

TAK-659 has been studied for its potential applications in cancer research, particularly in the treatment of B-cell malignancies. B-cells are a type of white blood cell that play a critical role in the immune system. TAK-659 has been shown to inhibit the growth of B-cell tumors by targeting specific signaling pathways involved in B-cell activation and proliferation.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-11-9-12(2)19-18-16(11)17(21-22(18)3)20-15(23)10-13-5-7-14(24-4)8-6-13/h5-9H,10H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDNQXAHOKKGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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